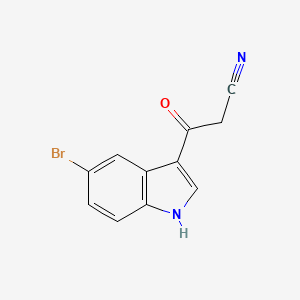

3-(5-bromo-1H-indol-3-yl)-3-oxopropanenitrile

Description

Nuclear Magnetic Resonance (NMR)

$$ ^1\text{H} $$ NMR (400 MHz, DMSO-$$ d_6 $$):

- Indole NH: $$ \delta = 12.35 \, \text{ppm} $$ (broad singlet).

- Aromatic protons: $$ \delta = 7.38 \, \text{ppm} $$ (H-6, dd), $$ 7.49 \, \text{ppm} $$ (H-7, d), $$ 8.24 \, \text{ppm} $$ (H-4, d).

- Oxopropanenitrile CH$$_2$$: $$ \delta = 4.50 \, \text{ppm} $$ (singlet).

$$ ^{13}\text{C} $$ NMR (101 MHz, DMSO-$$ d_6 $$):

- Nitrile carbon: $$ \delta = 119.3 \, \text{ppm} $$.

- Carbonyl carbon: $$ \delta = 181.7 \, \text{ppm} $$.

Fourier-Transform Infrared (FT-IR)

- $$ \nu{\text{C≡N}} = 2252 \, \text{cm}^{-1} $$, $$ \nu{\text{C=O}} = 1634 \, \text{cm}^{-1} $$.

- Indole NH stretch: $$ \nu = 3205 \, \text{cm}^{-1} $$.

UV-Vis Spectroscopy

- $$ \lambda_{\text{max}} = 290 \, \text{nm} $$ (indole $$ \pi \rightarrow \pi^* $$ transition).

- Bathochromic shift observed in polar solvents due to charge-transfer interactions.

Comparative Analysis of Tautomeric Forms

The compound exhibits keto-enol tautomerism mediated by the α,β-unsaturated carbonyl system. Computational studies reveal:

- Keto form : Dominant in nonpolar solvents (e.g., chloroform), stabilized by conjugation between the carbonyl and nitrile groups.

- Enol form : Favored in polar protic solvents (e.g., methanol) due to hydrogen bonding with the solvent.

Table 2: Tautomeric equilibrium constants

| Solvent | $$ K_{\text{taut}} $$ (Keto:Enol) |

|---|---|

| Chloroform | 95:5 |

| Methanol | 60:40 |

Electronic Structure Calculations (DFT/Molecular Orbital Theory)

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into electronic properties:

- HOMO-LUMO gap : $$ \Delta E = 4.2 \, \text{eV} $$, indicating moderate reactivity.

- Molecular electrostatic potential (MEP) : Electron-deficient regions localized at the nitrile and carbonyl groups, facilitating nucleophilic attacks.

- Natural Bond Orbital (NBO) analysis : Hyperconjugation between the indole ring and oxopropanenitrile moiety stabilizes the molecule.

Figure 1 : Frontier molecular orbitals (HOMO: $$-6.3 \, \text{eV}$$, LUMO: $$-2.1 \, \text{eV}$$).

$$

\text{HOMO} = -6.3 \, \text{eV}, \quad \text{LUMO} = -2.1 \, \text{eV}

$$

The bromine atom reduces electron density at the 5-position ($$ \sigma_{\text{C-Br}} = 0.78 \, \text{e} $$), enhancing electrophilic substitution reactivity.

Properties

IUPAC Name |

3-(5-bromo-1H-indol-3-yl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrN2O/c12-7-1-2-10-8(5-7)9(6-14-10)11(15)3-4-13/h1-2,5-6,14H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNOHABODURGTQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN2)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Route

The most commonly reported method involves a condensation reaction between 5-bromoindole and cyanoacetic acid or its derivatives, often facilitated by acetic anhydride or other activating agents. The synthesis typically follows a Bredereck-type approach, involving:

- Initial reaction of 5-bromoindole with cyanoacetic acid in the presence of acetic anhydride at elevated temperature (~85°C) for a short time (~5–10 minutes).

- Formation of the intermediate this compound as a pale yellow solid.

- Purification by crystallization from methanol or other solvents to afford high purity product with yields around 85–90%.

This method is straightforward and reproducible, providing a high melting point product (~296–298°C) with characteristic spectral features (FT-IR, NMR) confirming the structure.

Detailed Reaction Conditions and Yields

Mechanistic Insights

The key step involves the Knoevenagel condensation between the activated methylene group of cyanoacetic acid and the electrophilic site at the 3-position of 5-bromoindole. The presence of acetic anhydride facilitates the formation of the oxopropanenitrile moiety by activating the carboxylic acid group toward condensation. The reaction proceeds rapidly under mild heating, and the product precipitates out upon cooling, allowing easy isolation.

Subsequent transformations of this compound include:

Spectroscopic Characterization Supporting Preparation

- FT-IR : Characteristic absorption bands at ~3205 cm⁻¹ (N–H), 2252 cm⁻¹ (C≡N), and 1634 cm⁻¹ (C=O) confirm the presence of indole NH, nitrile, and keto groups respectively.

- ¹H NMR (DMSO-d6) : Signals include singlet at 4.50 ppm (CH2 adjacent to carbonyl), aromatic protons between 7.3–8.4 ppm, and broad singlet at ~12.35 ppm for NH proton.

- ¹³C NMR : Resonances consistent with cyano, carbonyl, and aromatic carbons of the indole ring.

Alternative and Related Synthetic Approaches

While the direct condensation route is the most prevalent, other methods related to the preparation of this compound or its analogs include:

- One-pot multi-component reactions involving 3-cyanoacetyl indoles, aromatic aldehydes, and malononitrile under catalytic conditions (e.g., piperidine in ethanol with ultrasonic irradiation) to afford polysubstituted derivatives in good yields (74–94%).

- Bromination of indole derivatives followed by introduction of the oxopropanenitrile group, though less commonly reported for this specific compound.

- Hydrazine-mediated cyclizations of the nitrile group to form pyrazole derivatives, demonstrating the synthetic versatility of this compound as a building block.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Condensation with cyanoacetic acid + Ac2O | 5-Bromoindole, cyanoacetic acid, Ac2O | 85°C, 10 min, crystallization from MeOH | 85–90 | Most common, straightforward |

| Formation of indolyl enaminonitrile intermediate | 5-Bromoindole, cyanoacetic acid, DMFDMA | Room temp, 5 min | Not specified | Intermediate for further reactions |

| Multi-component reactions | This compound, aldehydes, ammonium acetate | Ethanol, reflux, 2 h | ~90 | Used for complex heterocycle synthesis |

| Hydrazine cyclization | This compound, hydrazine | Basic conditions (NaOMe, MeOH) | Variable | Pyrazole derivatives synthesis |

Chemical Reactions Analysis

3-(5-Bromo-1H-indol-3-yl)-3-oxopropanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form more complex structures.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential pharmacological properties, particularly as an anticancer agent. Research indicates that indole derivatives, including 3-(5-bromo-1H-indol-3-yl)-3-oxopropanenitrile, exhibit various biological activities such as:

- Antitumor Activity : The compound has shown promise in inhibiting cancer cell proliferation. For instance, derivatives of indole have been evaluated for their efficacy against several cancer cell lines, demonstrating significant cytotoxic effects .

- Antiviral Properties : Studies have indicated that certain indole derivatives possess antiviral activities, making them potential candidates for drug development against viral infections .

Case Study: Anticancer Activity

A detailed study investigated the synthesis of various indole derivatives, including this compound, and their effects on human cancer cell lines. The results showed that these compounds could induce apoptosis in cancer cells, highlighting their potential as therapeutic agents .

Biochemical Applications

The compound acts as a chromogenic substrate for esterase enzymes, which is significant in biochemical assays. When cleaved by these enzymes, it produces a blue precipitate, facilitating the detection and quantification of esterase activity in various biological samples .

Material Science Applications

Recent research has explored the use of this compound in the development of multifunctional materials. Its unique chemical structure lends itself to applications in:

- Corrosion Inhibition : The compound has been evaluated for its ability to protect metals from corrosion, showcasing its potential utility in industrial applications .

- Antimicrobial Properties : The antimicrobial efficacy of indole derivatives has been documented, suggesting that this compound could be employed in developing antimicrobial coatings or treatments .

Synthesis and Characterization

The synthesis of this compound typically involves electrophilic substitution reactions of indole derivatives with cyanoacetic acid. Characterization techniques such as NMR spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound .

Synthesis Overview

| Step | Reaction Conditions | Products |

|---|---|---|

| 1 | Electrophilic substitution with cyanoacetic acid | This compound |

| 2 | Condensation with aldehydes | Various substituted indole derivatives |

Mechanism of Action

The mechanism of action of 3-(5-bromo-1H-indol-3-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, leading to a range of biological effects. The bromine atom can enhance the compound’s binding affinity to certain targets, thereby increasing its potency. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

(a) 3-(1H-Indol-3-yl)-3-oxopropanenitrile

- Structure : Lacks the bromine substituent at the indole 5-position.

- Synthesis: Prepared via electrophilic substitution of indole with cyanoacetic acid in acetic anhydride .

- Reactivity : Less electron-withdrawing compared to the brominated analog, leading to faster reaction kinetics in some MCRs (e.g., with aldehydes and ketones to form bis(indolyl)pyridines) .

- Applications : Widely used in antifungal and anticancer derivative syntheses .

(b) 3-(5-Methoxy-1H-indol-3-yl)-3-oxopropanenitrile (CAS: 821009-89-6)

- Structure : Methoxy (-OCH₃) group at the indole 5-position instead of bromine.

- Properties : Molecular weight 214.22 g/mol; methoxy’s electron-donating nature reduces electrophilicity compared to bromine, altering regioselectivity in reactions .

- Applications: Less explored but used in nicotinonitrile syntheses under similar MCR conditions .

(c) 3-(6-Bromo-1H-indol-3-yl)-3-oxopropanenitrile (CAS: 1171917-30-8)

- Structure : Bromine at the indole 6-position instead of 3.

Heterocycle Variations

(a) 3-(1-Methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile

- Structure : Replaces indole with a methyl-pyrrole ring.

- Reactivity : Pyrrole’s lower aromaticity compared to indole reduces stability in cyclocondensation reactions, requiring milder conditions .

- Applications : Used in phthalazine-dione syntheses but with lower yields than indole analogs .

(b) 3-(Furan-2-yl)-3-oxopropanenitrile (CAS: 31909-58-7)

- Structure : Furan ring instead of indole.

- Properties : Molecular weight 135.12 g/mol; furan’s oxygen atom increases polarity but reduces resonance stabilization.

- Applications: Limited to small-scale syntheses of furan-containing heterocycles .

Data Table: Comparative Analysis

Key Research Findings

- Reactivity Trends : The bromine atom in this compound enhances electrophilicity at the β-keto position, facilitating nucleophilic attacks in MCRs. This contrasts with methoxy or unsubstituted analogs, where electron-donating groups slow reaction rates .

- Biological Activity: Brominated indole derivatives exhibit superior biofilm inhibition compared to non-halogenated variants, likely due to increased lipophilicity .

- Commercial Viability : this compound is commercially available (e.g., Matrix Scientific, 97% purity, $310/g), whereas analogs like the 6-bromo isomer are less accessible .

Biological Activity

3-(5-bromo-1H-indol-3-yl)-3-oxopropanenitrile is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and implications for future research.

Chemical Structure and Synthesis

The compound features an indole core substituted at the 5-position with a bromine atom, alongside a cyano group and a carbonyl group. These functional groups contribute to its reactivity and biological activity. The synthesis typically involves electrophilic substitution reactions, often utilizing cyanoacetic acid as a precursor .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Esterase Interaction : The compound acts as a chromogenic substrate for esterase enzymes, producing a blue precipitate upon cleavage. This property is useful for enzyme activity studies and the development of enzyme inhibitors.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in infection control.

- Anticancer Potential : Indole derivatives, including this compound, have been linked to anticancer activities. The presence of the cyano group is believed to enhance its efficacy against various cancer cell lines .

Comparative Analysis with Similar Compounds

A comparative analysis highlights how slight variations in structure can lead to significant differences in biological activity. Below is a summary table comparing this compound with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Bromine at 5-position; cyano group | Esterase substrate; potential anticancer |

| 3-cyanoacetylindole | Similar indole structure | Antimicrobial; anticancer |

| 5-bromoindole | Bromine substitution at different position | Antioxidant properties |

| Indole-3-acetic acid | Indole derivative with carboxylic acid | Plant growth regulator |

This table illustrates the diversity within indole derivatives while emphasizing the unique functional groups present in this compound that contribute to its distinct reactivity and biological activity .

Case Studies and Research Findings

Several studies have explored the biological activities of indole derivatives, including this compound:

- Inhibition of Biofilm Formation : A study demonstrated that similar indole compounds could inhibit biofilm formation in pathogenic bacteria, suggesting that this compound may exhibit similar properties .

- Molecular Docking Studies : Computational studies have indicated that this compound can effectively bind to certain protein targets involved in cancer progression, providing insights into its potential as an anticancer agent .

Q & A

Q. What are the standard synthetic routes for 3-(5-bromo-1H-indol-3-yl)-3-oxopropanenitrile, and how can reaction conditions be optimized for higher yields?

The compound is synthesized via condensation of 5-bromoindole with cyanoacetic acid in acetic anhydride under controlled heating (85°C for 5 minutes). Key parameters include stoichiometric ratios (e.g., 1:1 indole to cyanoacetic acid), solvent choice (Ac₂O for rapid cyclization), and temperature control to avoid decomposition. Crystallization from methanol yields the product with >90% purity . Optimization strategies may involve varying reaction times, solvent polarity, or catalytic additives to enhance regioselectivity.

Q. How is the molecular structure of this compound characterized experimentally?

Structural confirmation relies on spectroscopic techniques:

- NMR : Distinct signals for the indole NH (~12 ppm in DMSO-d₆), aromatic protons (7–8 ppm), and the nitrile group (~3.5 ppm for adjacent protons).

- FT-IR : Stretching vibrations for C≡N (~2200 cm⁻¹) and carbonyl C=O (~1700 cm⁻¹) .

- X-ray crystallography : Displacement ellipsoid models (30% probability) validate intramolecular hydrogen bonding between the indole NH and carbonyl oxygen, stabilizing the planar conformation .

Q. What are the primary reactivity patterns of this compound in heterocyclic synthesis?

The compound acts as a versatile precursor for:

- Pyrazoles : Reacts with hydrazines to form 5-aminopyrazoles via nitrileimine intermediates under basic conditions (e.g., NaOMe in methanol) .

- Indole-fused azoles : Participates in multicomponent Knoevenagel-cyclocondensation with phthalic anhydride and aldehydes to yield pyrazolo[1,2-b]phthalazine-diones, facilitated by imidazolium-based ionic liquid catalysts .

Advanced Research Questions

Q. How do computational methods (e.g., DFT, Fukui analysis) elucidate the electronic properties and reactive sites of this compound?

Density Functional Theory (DFT) studies reveal:

- Electrophilicity : The nitrile and carbonyl groups are electron-deficient, with Fukui indices (f⁻) highlighting susceptibility to nucleophilic attack at the β-keto position.

- Intramolecular charge transfer (ICT) : Electron Localization Function (ELF) maps show delocalization between the indole π-system and carbonyl group, influencing UV-Vis absorption spectra (~300–350 nm) .

- Reactivity contradictions : Experimental vs. computational data discrepancies (e.g., unexpected regioselectivity in cycloadditions) may arise from solvent effects or transition-state stabilization not fully captured in gas-phase models .

Q. What challenges arise in crystallographic refinement of derivatives of this compound, and how are they addressed?

Challenges include:

- Disorder in bulky substituents : Common in indole derivatives with bromine or methoxy groups. SHELXL refinement with restraints on anisotropic displacement parameters (ADPs) improves model accuracy .

- Twinned crystals : High-resolution data (d-spacing < 1 Å) and twin-law identification via the Hooft parameter in SHELXD resolve overlapping reflections .

Q. How does the bromine substituent influence the biological activity of indole-based derivatives synthesized from this compound?

Bromine enhances:

- Lipophilicity : LogP increases by ~0.5 units compared to non-halogenated analogs, improving membrane permeability (e.g., in CNS-targeting agents).

- Binding affinity : Halogen bonding with protein targets (e.g., kinases, GPCRs) is observed in molecular docking studies. For example, brominated indoles show nM-level inhibition of endometriosis-associated kinases in patent data .

Q. What mechanistic insights explain the chemoselectivity of this compound in base-mediated reactions?

Under basic conditions (e.g., NaOMe):

- Nitrileimine formation : Deprotonation at the α-carbon generates a resonance-stabilized nitrileimine, favoring [3+2] cycloaddition with dipolarophiles.

- Competing pathways : Base strength dictates whether the nitrile or carbonyl group reacts. Strong bases (e.g., KOtBu) promote enolate formation, redirecting reactivity toward alkylation or Michael additions .

Methodological Considerations

Q. How are impurities or byproducts identified and quantified in synthetic batches of this compound?

Q. What strategies improve the recyclability of catalysts used in reactions involving this compound?

Ionic liquids (e.g., [cmdmim]I) in Knoevenagel-cyclocondensation are recovered via solvent extraction (ethanol/ethyl acetate) and reused ≥5 times with <5% activity loss. Leaching tests (ICP-MS) confirm minimal metal contamination .

Contradictions and Open Questions

- Stereochemical outcomes : Some cycloadditions yield unexpected Z/E ratios despite computational predictions of stereocontrol .

- Biological vs. synthetic priorities : While bromine enhances bioactivity, its presence complicates Suzuki-Miyaura cross-coupling in late-stage functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.